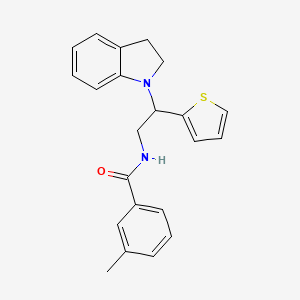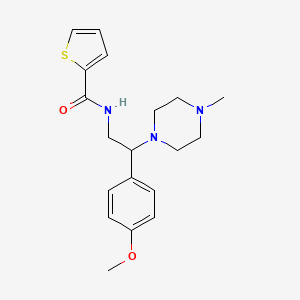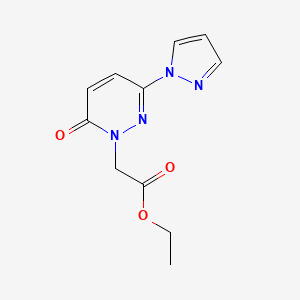![molecular formula C19H18F3N3O2 B2484190 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea CAS No. 860786-99-8](/img/structure/B2484190.png)
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives similar to N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea involves several steps, including the use of specific reagents and conditions to achieve desired structural configurations. For instance, directed lithiation and subsequent reactions with electrophiles have been employed to introduce substituents at specific positions, demonstrating the synthetic flexibility of urea derivatives (Smith et al., 2013).
Molecular Structure Analysis
The crystal structure of urea derivatives provides insight into their molecular geometry, including bond lengths, angles, and conformation. Single-crystal X-ray diffraction techniques have been used to determine the precise structure, highlighting the importance of molecular orientation and intermolecular interactions in defining the compound's properties (Ch Hu et al., 2018).
Chemical Reactions and Properties
Urea derivatives undergo various chemical reactions, including lithiation, substitution, and cyclization, to form complex structures with diverse functional groups. These reactions expand the utility of urea compounds in synthesis and applications in medicinal chemistry and materials science (Keith Smith et al., 2013).
Applications De Recherche Scientifique
Urea in Wine and Health Risks
Research has explored the presence of urea in wine due to its potential to form ethyl carbamate, a known carcinogen. Methods for determining urea concentration in wine have been developed to mitigate health risks associated with ethyl carbamate exposure. This line of inquiry is crucial for understanding how urea derivatives might contribute to carcinogenic risks in consumables (Francis, 2006).
Urease Inhibitors and Health Applications
Urease inhibitors have been investigated for their potential in treating gastric and urinary tract infections caused by urease-producing bacteria such as Helicobacter pylori. This research suggests a promising avenue for medical applications of urea derivatives, highlighting the need for further investigation into safe and effective urease inhibitors (Kosikowska & Berlicki, 2011).
Environmental Impact and Agricultural Applications
Studies on the environmental impact of urea-based fertilizers and their controlled release in agriculture have shown significant benefits in terms of improving nitrogen uptake efficiency and reducing nitrogen losses. This research underscores the importance of developing innovative fertilizer technologies to enhance agricultural productivity while minimizing environmental pollution (Chalk et al., 2015).
Urea-Based Herbicides and Toxicity
Research into the biological effects of urea-based herbicides on non-target organisms, such as fish and amphibians, has provided insights into their potential environmental hazards. This includes understanding the mechanisms of toxicity and identifying safer alternatives for weed control in agricultural practices (Marlatt & Martyniuk, 2017).
Urea as a Hydrogen Carrier
The exploration of urea as a potential hydrogen carrier for fuel cells presents a novel approach to addressing the challenges of sustainable and long-term energy supply. This research highlights urea's advantages, including its abundance, stability, and non-toxicity, making it a promising candidate for renewable energy technologies (Rollinson et al., 2011).
Mécanisme D'action
Target of Action
The compound, also known as “3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]urea”, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets in the body.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound may influence several biochemical pathways
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound may exert various molecular and cellular effects
Propriétés
IUPAC Name |
1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2/c1-27-15-5-6-17-16(10-15)12(11-24-17)7-8-23-18(26)25-14-4-2-3-13(9-14)19(20,21)22/h2-6,9-11,24H,7-8H2,1H3,(H2,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGDHQMJHAVGCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2484111.png)
![3-(4-Methoxyphenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2484112.png)

![3-[(2-Methylcyclopropyl)formamido]propanoic acid](/img/structure/B2484117.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2484119.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2484122.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2484126.png)
![N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2484127.png)
![3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2484128.png)
![(4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B2484130.png)